

Check Availability & Pricing

# Tradipitant's Impact on Central Nervous System Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Tradipitant |           |
| Cat. No.:            | B1681352    | Get Quote |

Abstract **Tradipitant** is an investigational small molecule drug that functions as a selective antagonist for the neurokinin-1 (NK-1) receptor.[1][2][3] The NK-1 receptor's endogenous ligand, Substance P, is a neuropeptide deeply involved in the pathophysiology of various central nervous system (CNS) processes, including pain transmission, inflammation, and the emetic reflex.[1][4][5] By blocking the binding of Substance P to the NK-1 receptor, **tradipitant** offers a targeted mechanism to modulate these pathways. This technical guide provides a detailed overview of **tradipitant**'s mechanism of action, a summary of key clinical trial data in CNS-related disorders such as gastroparesis, atopic dermatitis (pruritus), and motion sickness, and the experimental protocols utilized in these pivotal studies. Quantitative data are presented in structured tables for comparative analysis, and core mechanisms and workflows are visualized through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and related therapeutic areas.

# The Substance P and Neurokinin-1 Receptor System The Role of Substance P in the Central Nervous System

Substance P is an 11-amino acid neuropeptide of the tachykinin family, widely distributed throughout the central and peripheral nervous systems.[4][5] In the CNS, it acts as a key neurotransmitter and neuromodulator. It is critically involved in the transmission of nociceptive signals from the periphery to the spinal cord and higher brain centers.[5] Beyond pain, Substance P and its receptor are concentrated in brain regions integral to emotional processing, stress responses, and the regulation of nausea and vomiting, such as the nucleus



tractus solitarius and area postrema.[6][7] Its activity can enhance excitatory neurotransmission, particularly by modulating glutamate signaling.[7][8]

### The Neurokinin-1 (NK-1) Receptor: Distribution and Function

The biological effects of Substance P are primarily mediated through the high-affinity, G protein-coupled neurokinin-1 receptor (NK-1R).[4][5][6] NK-1R is broadly expressed in the CNS and peripheral tissues.[9][10] In the brain, NK-1Rs are found in the amygdala, hypothalamus, hippocampus, and prefrontal cortex, regions associated with emotion and stress.[7] Peripherally, they are located on endothelial cells, immune cells, and neurons of the enteric nervous system within the gastrointestinal tract.[4][10] Activation of NK-1R initiates downstream signaling cascades, including the inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) pathways, leading to cell-specific physiological responses.

### Tradipitant: A Selective NK-1 Receptor Antagonist Mechanism of Action

**Tradipitant** is a potent and selective antagonist of the NK-1 receptor.[1][2] It competitively blocks the binding site of Substance P on the receptor, thereby inhibiting the downstream signaling cascades that mediate the neuropeptide's effects.[1][6] This blockade is the basis for its therapeutic potential in mitigating conditions driven by Substance P activity, such as nausea, vomiting, and pruritus.[1] The therapeutic effect in gastroparesis is thought to be dual, involving both a local action on gastric motility and a central action on the brain regions responsible for nausea and vomiting.[2][11]

#### Pharmacokinetics and Exposure-Response Relationship

Clinical studies have highlighted the importance of drug exposure for therapeutic efficacy. In a Phase 3 trial for gastroparesis, while the primary endpoint was not met in the overall intention-to-treat population, post-hoc analyses revealed that subjects with higher blood concentrations of **tradipitant** experienced a statistically significant improvement in nausea severity.[12] This suggests a direct exposure-response relationship is critical for achieving the desired clinical outcome.



### Clinical Investigations in Disorders with CNS Manifestations Gastroparesis

Gastroparesis is a disorder of delayed gastric emptying, with cardinal symptoms of nausea, vomiting, and bloating that are modulated by the gut-brain axis.[2][13] The NK-1R pathway is a key therapeutic target due to its role in central emetic pathways and local gastrointestinal function.

Table 1: Efficacy of **Tradipitant** in Phase 2 Gastroparesis Trial (4 Weeks)

| Endpoint                                         | Tradipitant (85 mg<br>BID) | Placebo       | p-value         |
|--------------------------------------------------|----------------------------|---------------|-----------------|
| ITT Population<br>(n=141)                        |                            |               |                 |
| Change in Nausea<br>Score                        | -1.2[11][14]               | -0.7[11][14]  | 0.0099[11][14]  |
| Increase in Nausea-<br>Free Days                 | 28.8%[11][14]              | 15.0%[11][14] | 0.0160[11][14]  |
| Subgroup with Baseline Nausea & Vomiting (n=101) |                            |               |                 |
| Change in Nausea<br>Score                        | -1.4[14][15]               | -0.4[14][15]  | <0.0001[14][15] |
| Increase in Nausea-<br>Free Days                 | 32.3%[14][15]              | 7.6%[14][15]  | 0.0003[14][15]  |
| Responder Analyses<br>(ITT)                      |                            |               |                 |
| >1-point GCSI<br>Improvement                     | 46.6%[14][15]              | 23.5%[14][15] | 0.0053[14][15]  |



| Nausea Responders (Score  $\leq 1$ ) | 32.9%[14][15] | 11.8%[14][15] | 0.0013[14][15] |

Table 2: Efficacy of Tradipitant in Phase 3 Gastroparesis Trial (12 Weeks)

| Endpoint                                   | Tradipitant (85 mg BID) vs.<br>Placebo | p-value   |
|--------------------------------------------|----------------------------------------|-----------|
| Change in Nausea Severity (ITT Population) | Not statistically significant          | 0.741[12] |

| Change in Nausea Severity (High Exposure Subgroup) | Statistically significant improvement | Not reported |

- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[12]
   [16]
- Participant Population: Adult patients with a diagnosis of diabetic or idiopathic gastroparesis,
   with moderate to severe nausea and confirmed delayed gastric emptying.[12][17]
- Intervention: Patients were randomized to receive either **tradipitant** (85 mg, oral) or a matching placebo, twice daily for 12 weeks.[12][16]
- Primary Outcome Measure: The primary endpoint was the change from baseline to week 12 in the average severity of nausea, as recorded by patients in a daily symptom diary.[12]
- Secondary Outcome Measures: Secondary endpoints included the change in severity of other core gastroparesis symptoms (e.g., vomiting, bloating), the number of nausea-free days, and overall symptom burden assessed by tools like the Gastroparesis Cardinal Symptom Index (GCSI).[11][16]





#### Experimental Workflow: Phase 3 Gastroparesis Trial

Click to download full resolution via product page

Caption: Workflow for the Phase 3 clinical trial of **tradipitant** in gastroparesis.

#### **Atopic Dermatitis (Chronic Pruritus)**

Chronic pruritus (itch) is a significant symptom of atopic dermatitis (AD), transmitted via neural pathways where Substance P acts as a key signaling molecule.[18] Targeting the NK-1R is a rational approach to disrupting the itch-scratch cycle.



Table 3: Efficacy of **Tradipitant** in Phase 3 AD Trial (EPIONE)

| Endpoint                         | Tradipitant                                   | Placebo | p-value |
|----------------------------------|-----------------------------------------------|---------|---------|
| Overall Population               |                                               |         |         |
| Primary Endpoint (WI-NRS Change) | Not statistically significant vs. placebo[19] | -       | -       |
| Mild AD Subgroup<br>(IGA 1-2)    |                                               |         |         |

| >4-point WI-NRS Improvement | 72.5%[19] | 33.3%[19] | Not reported |

Table 4: Efficacy of **Tradipitant** in Phase 2 AD Trial

| Endpoint                                | Tradipitant vs. Placebo        | p-value   |
|-----------------------------------------|--------------------------------|-----------|
| Worst Itch Visual Analog<br>Scale (VAS) | Significant<br>Improvement[20] | 0.019[20] |
| Total SCORAD Scale                      | Significant Improvement[20]    | 0.008[20] |

| Objective SCORAD Scale | Significant Improvement[20] | 0.005[20] |

- Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[19]
- Participant Population: 341 adult patients with mild, moderate, or severe atopic dermatitis experiencing severe pruritus.[19]
- Intervention: Patients were randomized 1:1 to receive either tradipitant or placebo for a treatment period of 8 weeks.[19]
- Primary Outcome Measure: The primary endpoint was the change from baseline to week 8 in the Worst Itch Numeric Rating Scale (WI-NRS).[21]



 Secondary Outcome Measures: Disease severity was assessed using scales such as the Investigator's Global Assessment (IGA), SCORing Atopic Dermatitis (SCORAD), and the Eczema Area and Severity Index (EASI).[21]

#### **Motion Sickness**

Motion sickness is a CNS-mediated response to conflicting sensory inputs. The NK-1R pathway is integral to the brainstem circuits that trigger nausea and vomiting.[22]

Table 5: Efficacy of **Tradipitant** in Motion Sickness Trial

| Endpoint              | Tradipitant (170<br>mg) | Placebo    | p-value    |
|-----------------------|-------------------------|------------|------------|
| All Sea Conditions    |                         |            |            |
| Incidence of Vomiting | 17.5%[22]               | 39.7%[22]  | 0.0039[22] |
| Rough Sea Conditions  |                         |            |            |
| Incidence of Vomiting | 15.79%[22]              | 72.22%[22] | 0.0009[22] |

| Motion Sickness Severity Score | 3.19[22] | 4.57[22] | 0.0235[22] |

- Study Design: A randomized, double-blind, placebo-controlled study.[22]
- Participant Population: 126 healthy adults.[22]
- Intervention: Participants were randomized 1:1 to a single dose of **tradipitant** 170 mg or placebo prior to undergoing boat trips on the ocean designed to induce motion sickness.[22]
- Outcome Measures: The primary measure was the incidence of vomiting. Symptom severity was assessed every 30 minutes using the Motion Sickness Severity Scale (MSSS).[22]





Click to download full resolution via product page

Caption: Logical pathway of **tradipitant**'s mechanism in motion sickness.

### Core Signaling Pathway and Tradipitant's Point of Intervention

The fundamental mechanism underlying **tradipitant**'s therapeutic potential across these varied conditions is its interruption of the Substance P/NK-1R signaling pathway. This pathway is a critical component of neuroinflammation, pain and itch signaling, and central emetic reflexes.



### Substance P / NK-1 Receptor Signaling Pathway Substance P **Tradipitant** (Neuropeptide) Binds **Blocks** Cell Membrane **NK-1** Receptor **G-Protein Activation** Downstream Signaling (PLC, AC) Second Messengers (IP3, DAG, cAMP) Cellular Response (Neuronal Activation, Inflammation)

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. What is Tradipitant used for? [synapse.patsnap.com]
- 2. Tradipitant: What is it and is it FDA approved? Drugs.com [drugs.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Biochemistry, Substance P StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Substance P and pain chronicity PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiemetic Neurokinin-1 Receptor Blockers StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Substance P's Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review -PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of tradipitant, a selective NK1 antagonist, on response to oxycodone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vanda Announces Positive Phase II Study Results for Tradipitant in Patients with Gastroparesis - BioSpace [biospace.com]
- 12. The Efficacy of Tradipitant in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Efficacy and Safety of Tradipitant in Patients With Diabetic and Idiopathic Gastroparesis in a Randomized, Placebo-Controlled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medrxiv.org [medrxiv.org]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Neurokinin-1 receptor antagonist tradipitant has mixed effects on itch in atopic dermatitis: results from EPIONE, a randomized clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vanda Reports results from the EPIONE study of Tradipitant in the treatment of Pruritus in Atopic Dermatitis [prnewswire.com]
- 20. Vanda's Tradipitant Improves Itch and Disease Severity in AD Patients -PracticalDermatology [practicaldermatology.com]



- 21. medrxiv.org [medrxiv.org]
- 22. Tradipitant in the Treatment of Motion Sickness: A Randomized, Double-Blind, Placebo-Controlled Study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tradipitant's Impact on Central Nervous System Disorders: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681352#tradipitant-s-impact-on-central-nervous-system-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com